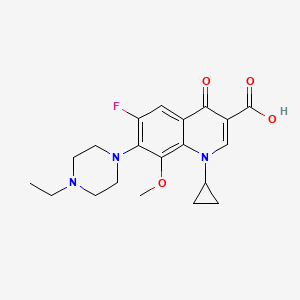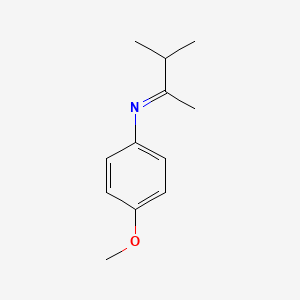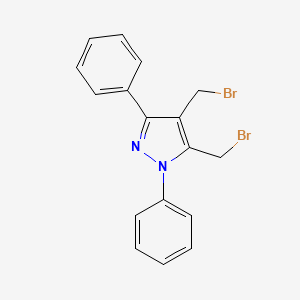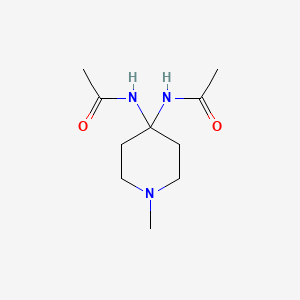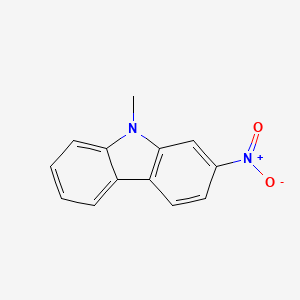
9-Methyl-2-nitrocarbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methyl-2-nitrocarbazole is an organic compound with the molecular formula C13H10N2O2. It belongs to the class of carbazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . The compound features a carbazole core substituted with a methyl group at the 9th position and a nitro group at the 2nd position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-2-nitrocarbazole typically involves the nitration of 9-methylcarbazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds as follows:
Nitration Reaction: 9-Methylcarbazole is treated with a nitrating mixture (HNO3/H2SO4) to introduce the nitro group at the 2nd position.
Reaction Conditions: The reaction is usually conducted at low temperatures to control the rate of nitration and to avoid over-nitration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The nitration reaction is carefully monitored to maintain the desired temperature and concentration of reagents.
Análisis De Reacciones Químicas
Types of Reactions
9-Methyl-2-nitrocarbazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the carbazole ring positions.
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 9-Methyl-2-aminocarbazole.
Substitution: Various substituted carbazole derivatives depending on the electrophile used.
Oxidation: 9-Carboxy-2-nitrocarbazole.
Aplicaciones Científicas De Investigación
9-Methyl-2-nitrocarbazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex carbazole derivatives.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential use as a microtubule-targeting agent in cancer treatment.
Industry: Utilized in the development of materials with specific electronic and photochemical properties.
Mecanismo De Acción
The mechanism of action of 9-Methyl-2-nitrocarbazole, particularly in its anticancer activity, involves its interaction with microtubules. The compound binds to the colchicine binding site of tubulin, leading to the destabilization of microtubules . This disruption of microtubule dynamics results in cell cycle arrest and subsequent apoptosis of cancer cells. The compound’s ability to interfere with tubulin organization is similar to that of vinblastine, a well-known anticancer drug .
Comparación Con Compuestos Similares
Similar Compounds
2-Nitrocarbazole: Similar structure but lacks the methyl group at the 9th position.
9-Ethyl-3-nitrocarbazole: Similar structure but has an ethyl group at the 9th position and a nitro group at the 3rd position.
Uniqueness
9-Methyl-2-nitrocarbazole is unique due to the specific positioning of the methyl and nitro groups, which confer distinct chemical and biological properties. The presence of the methyl group at the 9th position enhances its stability and modifies its reactivity compared to other nitrocarbazole derivatives.
Propiedades
Número CAS |
188107-70-2 |
|---|---|
Fórmula molecular |
C13H10N2O2 |
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
9-methyl-2-nitrocarbazole |
InChI |
InChI=1S/C13H10N2O2/c1-14-12-5-3-2-4-10(12)11-7-6-9(15(16)17)8-13(11)14/h2-8H,1H3 |
Clave InChI |
ZVGXWOBPSOKZTB-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C3=C1C=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


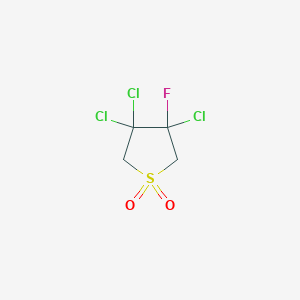
![3-Phenyl-5-[(E)-phenyldiazenyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14260158.png)
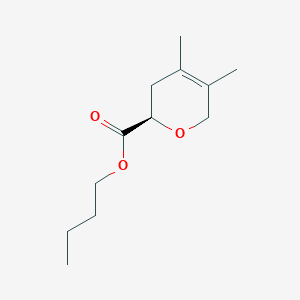
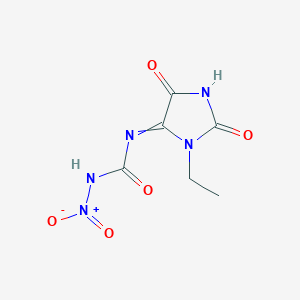
![Chloro(dimethyl)[4-(propan-2-yl)phenyl]stannane](/img/structure/B14260183.png)
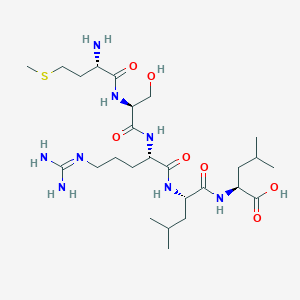
![N,N'-(Propane-1,3-diyl)bis{N-[2-(dimethylamino)ethyl]propanamide}](/img/structure/B14260205.png)
![(2R,3R)-2,3-bis[(2-methoxybenzoyl)oxy]butanedioic acid](/img/structure/B14260213.png)
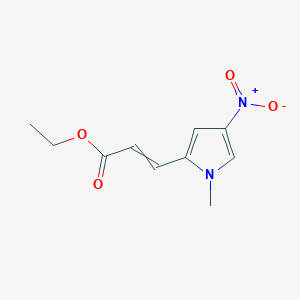
![1-methoxy-4-[(2R)-1-phenylpropan-2-yl]benzene](/img/structure/B14260228.png)
